4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide
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Overview
Description
The compound “4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide” is a complex organic molecule that likely contains a benzimidazole core . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, including compounds with similar structural features to 4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide, have been synthesized for research purposes. These compounds are characterized using various spectroscopic techniques such as NMR and mass spectrometry, demonstrating the feasibility of synthesizing and analyzing complex benzene-carboxamide derivatives (Kelly et al., 2007).
Biological Activities and Applications
- Anticancer Activity : Certain benzene-carboxamide derivatives, including those structurally related to this compound, have shown cytotoxic effects on cancer cell lines such as MDA-MB-435-S-F breast cancer cells. This suggests potential applications in cancer research and treatment (Kelly et al., 2007).
- Radiotracer Development for PET Imaging : Fluorinated benzimidazole derivatives, including compounds with similar structural elements to this compound, have been explored as potential radiotracers for positron emission tomography (PET) tumor imaging. These developments highlight the potential of fluorinated benzimidazoles in diagnostic imaging and oncology research (Zhang et al., 2010).
Chemical Properties and Analysis
- Solid-Phase Synthesis : The solid-phase synthesis of related 1,5-benzodiazepin-2-ones, involving 4-fluoro-3-nitrobenzoic acid, demonstrates the chemical versatility and potential for varied synthesis routes of compounds related to this compound. This method offers a streamlined approach for creating structurally related compounds (Lee et al., 1999).
Future Directions
Benzimidazole and its derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . Therefore, the future directions for “4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide” could involve further exploration of its potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-11(2)17(23-19(24)13-5-7-14(20)8-6-13)18-21-15-9-4-12(3)10-16(15)22-18/h4-11,17H,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZGFZFUFKXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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